molecular formula C13H18N2OS B2356747 1-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2176544-61-7

1-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2356747
CAS No.: 2176544-61-7
M. Wt: 250.36
InChI Key: NOILSCAKXMDAPL-UHFFFAOYSA-N
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Description

1-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a thiazole ring, a piperidine ring, and a propenone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized by reacting 1,3-dichloropropane with piperidine under reflux conditions.

    Coupling of Thiazole and Piperidine Rings: The thiazole and piperidine rings are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety by reacting the coupled product with acrolein under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities such as antimicrobial, antifungal, and anticancer properties.

    Biology: It is used in biological studies to understand its mechanism of action and its effects on various biological pathways.

    Pharmaceuticals: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of enzymes involved in critical biological processes, leading to therapeutic effects.

    Modulating Receptors: The compound may bind to and modulate the activity of receptors, affecting cellular signaling pathways.

    Interfering with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

1-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds such as:

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiazole-based antibiotics, which also exhibit antimicrobial properties.

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine-based analgesics, which are used for pain relief.

    Propenone Derivatives: Compounds with a propenone moiety, such as chalcones, which are known for their anti-inflammatory and anticancer activities.

Properties

IUPAC Name

1-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-3-11-9-17-13(14-11)10-6-5-7-15(8-10)12(16)4-2/h4,9-10H,2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOILSCAKXMDAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)C2CCCN(C2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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